molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4

(6-Fluorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B184401
CAS No.: 197364-68-4
M. Wt: 183.2 g/mol
InChI Key: JFMAENBYNXKRTD-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[d]thiazol-2-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Future Directions

The future directions for “(6-Fluorobenzo[d]thiazol-2-yl)methanol” and similar compounds could involve further exploration of their potential medicinal properties, such as their anti-inflammatory effects . Additionally, new synthetic methods could be developed to improve the yield and purity of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 6-fluorobenzothiazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction scheme is as follows:

    Starting Material: 6-Fluorobenzothiazole

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., NaOH or KOH)

    Intermediate: 6-Fluorobenzothiazol-2-ylmethanol intermediate

    Reduction: Reduction of the intermediate to yield this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(6-Fluorobenzo[d]thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) can be used under various conditions.

Major Products Formed

Scientific Research Applications

(6-Fluorobenzo[d]thiazol-2-yl)methanol has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    6-Fluorobenzothiazole: Lacks the hydroxymethyl group but shares the fluorine substitution at the 6th position.

    2-Hydroxymethylbenzothiazole: Lacks the fluorine substitution but has the hydroxymethyl group at the 2nd position.

    6-Chlorobenzothiazole: Similar structure but with a chlorine atom instead of fluorine at the 6th position.

Uniqueness

(6-Fluorobenzo[d]thiazol-2-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMAENBYNXKRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596614
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197364-68-4
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 mg of lithium borohydride were added to a solution of 106.1 mg of methyl (6-fluorobenzothiazol-2-yl)formate [prepared as described in step (a) above] in 2.1 ml of methanol cooled in an ice-water bath, and the resulting mixture was stirred at the same temperature for 10 minutes. At the end of this time a further 10 mg of lithium borohydride were added to the reaction mixture which was then stirred at the same temperature for a further 10 minutes. Water was then added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed consecutively with water and an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give 93.1 mg of the title compound as a crude white crystalline solid.
Quantity
16.5 mg
Type
reactant
Reaction Step One
Quantity
106.1 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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